molecular formula C19H22N2O4S B185025 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone CAS No. 5937-06-4

2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone

Cat. No. B185025
CAS RN: 5937-06-4
M. Wt: 374.5 g/mol
InChI Key: HPNVPNBEQYGSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone, also known as PTPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTPE is a small molecule that acts as a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes.

Mechanism of Action

2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone acts as a competitive inhibitor of PTPs by binding to the catalytic site of the enzyme. This binding prevents the dephosphorylation of tyrosine residues on target proteins, leading to the inhibition of downstream signaling pathways. 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has been shown to selectively inhibit several PTPs, including PTP1B, SHP-2, and TC-PTP.
Biochemical and Physiological Effects:
2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and induction of cell death, improvement of insulin sensitivity and glucose uptake, and modulation of immune responses. 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in autoimmune disorders.

Advantages and Limitations for Lab Experiments

2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has several advantages for lab experiments, including its small size and potent inhibitory activity against PTPs. However, 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has limited solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone may have off-target effects on other enzymes, which should be carefully considered in experimental design and interpretation of results.

Future Directions

Future research on 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone should focus on further elucidating its mechanism of action and identifying its target proteins in various diseases. Additionally, the development of more soluble analogs of 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone may improve its efficacy and expand its potential therapeutic applications. Finally, the combination of 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone with other targeted therapies may enhance its efficacy and overcome potential resistance mechanisms.

Synthesis Methods

The synthesis of 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with piperazine to form 1-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form 1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-4-chlorobenzene. The final step involves the reaction of this intermediate with 2-phenoxyacetyl chloride to form 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone.

Scientific Research Applications

2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and autoimmune disorders. 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has been shown to inhibit the activity of PTPs, which are often overexpressed in cancer cells and contribute to their growth and survival. Inhibition of PTPs by 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has been shown to induce cell death and inhibit tumor growth in preclinical models of cancer.
2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has also been studied for its potential role in diabetes. PTPs play a critical role in insulin signaling, and inhibition of PTPs by 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has been shown to improve insulin sensitivity and glucose uptake in preclinical models of diabetes.

properties

CAS RN

5937-06-4

Product Name

2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C19H22N2O4S/c1-16-7-9-18(10-8-16)26(23,24)21-13-11-20(12-14-21)19(22)15-25-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3

InChI Key

HPNVPNBEQYGSPJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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